Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate
Description
Properties
Molecular Formula |
C11H11FO4 |
|---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate |
InChI |
InChI=1S/C11H11FO4/c1-14-10(13)7-2-3-9(12)8(6-7)11-15-4-5-16-11/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
PWLACZFJAGPBJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2OCCO2 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Esterification
The most widely reported method for synthesizing methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate involves coupling 3-(1,3-dioxolan-2-yl)-4-fluorobenzoic acid with methanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This approach, adapted from analogous ester syntheses, proceeds under mild conditions (0–25°C) in dichloromethane (DCM) with a typical yield of 60–85%.
Reaction Conditions:
-
Molar Ratio: Acid : DCC : DMAP = 1 : 1.2 : 0.2
-
Solvent: DCM (0.1 M concentration)
Post-reaction workup includes quenching with brine, extraction with DCM, and purification via silica gel chromatography. Nuclear magnetic resonance (NMR) analysis confirms the ester’s formation through the disappearance of the carboxylic acid proton (δ 10–12 ppm) and the appearance of a methyl ester singlet at δ 3.8–3.9 ppm.
Dioxolane Ring Formation via Ketalization
The 1,3-dioxolane moiety is introduced prior to esterification by reacting 3-formyl-4-fluorobenzoic acid with ethylene glycol under acidic conditions. This step, critical for protecting the aldehyde group, employs p-toluenesulfonic acid (PTSA) in toluene under reflux, achieving yields >90%.
Optimization Insights:
-
Catalyst Loading: 5 mol% PTSA minimizes side reactions.
-
Water Removal: A Dean-Stark trap enhances equilibrium shift toward ketal formation.
-
Temperature: Reflux (110°C) accelerates reaction completion within 4–6 hours.
Alternative Preparation Strategies
Transesterification from Ethyl Esters
Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate (CAS VC15933666) serves as a starting material for transesterification with methanol. Titanium(IV) isopropoxide catalyzes this reaction at 60°C, though yields are lower (50–65%) due to equilibrium limitations.
Comparison Table:
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Carbodiimide Coupling | DCC/DMAP | 85 | 98 |
| Transesterification | Ti(OiPr)₄ | 60 | 95 |
One-Pot Sequential Ketalization-Esterification
Recent advances enable concurrent dioxolane formation and esterification in a single reactor. This method reduces purification steps but requires precise stoichiometry:
-
Ketalization: 3-formyl-4-fluorobenzoic acid + ethylene glycol → 3-(1,3-dioxolan-2-yl)-4-fluorobenzoic acid.
-
Esterification: In situ reaction with methanol using DCC/DMAP.
Challenges:
-
Competing side reactions between ethylene glycol and DCC.
-
Increased impurity burden necessitates advanced chromatographic separation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(1,3-dioxolan-2-yl)-4-fluorobenzoic acid.
Reduction: 3-(1,3-dioxolan-2-yl)-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations showed that it could inhibit cell growth by inducing apoptosis through mitochondrial pathways.
Case Study:
A study conducted by the National Cancer Institute assessed the compound's efficacy against a panel of human tumor cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In a comparative study, the compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL. This suggests its potential use in developing new antimicrobial agents .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization, enabling the creation of more complex molecules.
Future Directions and Research Opportunities
The ongoing research into this compound indicates promising avenues for future studies:
- Optimization of Anticancer Activity: Further exploration of structure-activity relationships (SAR) to enhance its efficacy and selectivity against cancer cells.
- Development of Antimicrobial Agents: Investigating modifications to improve its spectrum of activity against resistant bacterial strains.
- Formulation Studies: Evaluating the compound's stability and bioavailability in various formulations for therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 1,3-dioxolane ring and fluorine atom can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Positional Isomers
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| Methyl 3-(1,3-dioxolan-2-yl)benzoate | 124038-36-4 | C₁₁H₁₂O₄ | Dioxolane at 3-position | 208.21 | Lacks fluorine at 4-position |
| Methyl 4-(1,3-dioxolan-2-yl)benzoate | 142651-24-9 | C₁₁H₁₂O₄ | Dioxolane at 4-position | 208.21 | Dioxolane and fluorine swapped |
Key Insights :
Fluorobenzoate Derivatives
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| Methyl 4-fluorobenzoate | 403-33-8 | C₈H₇FO₂ | Fluorine at 4-position | 154.13 | Lacks dioxolane group |
| Methyl 3-fluoro-4-nitrobenzoate | 185629-31-6 | C₈H₆FNO₄ | Fluorine at 3, nitro at 4 | 199.14 | Nitro group introduces strong EW effects |
Key Insights :
- Methyl 4-fluorobenzoate serves as a simpler analog, highlighting the dioxolane’s role in enhancing molecular complexity and stability .
- The nitro group in Methyl 3-fluoro-4-nitrobenzoate significantly increases electrophilicity, making it more reactive in reduction or substitution reactions compared to the dioxolane-containing target compound .
Functional Group Variations
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| Methyl 3-(chlorosulfonyl)-4-fluorobenzoate | 1099660-67-9 | C₈H₆ClFO₄S | Chlorosulfonyl at 3 | 252.65 | Sulfonyl chloride enhances reactivity |
| Methyl 3-(cyanomethyl)-4-fluorobenzoate (OT-8529) | - | C₁₀H₈FNO₂ | Cyanomethyl at 3 | 193.18 | Polar nitrile group alters solubility |
Key Insights :
Stability and Reactivity
- Dioxolane Group : The cyclic ketal in the target compound improves stability against hydrolysis compared to linear ethers but can be cleaved under acidic conditions to regenerate carbonyl groups .
- Fluorine Substituent : The 4-fluoro group decreases electron density at the benzene ring, directing electrophilic substitutions to the 2- and 6-positions .
Biological Activity
Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzoic acid with a suitable dioxolane precursor. The use of various catalysts and solvents can influence the yield and purity of the final product.
Antimicrobial Properties
Research indicates that derivatives of 1,3-dioxolanes exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis.
- Gram-negative bacteria : Pseudomonas aeruginosa and Escherichia coli.
In vitro studies have shown that this compound demonstrates varying degrees of antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against certain strains. For instance, compounds structurally similar to this compound have shown MIC values ranging from 625 to 1250 µg/mL against S. aureus and S. epidermidis .
Antifungal Activity
The antifungal properties of this compound have also been explored. Studies indicate that it exhibits significant antifungal activity against Candida albicans. The structure-activity relationship suggests that the presence of the dioxolane moiety enhances its bioactivity .
Case Studies and Research Findings
- Antibacterial Screening : A series of dioxolane derivatives were synthesized and tested for antibacterial activity. The results indicated that most compounds showed promising activity against S. aureus and P. aeruginosa, with some achieving perfect inhibition at specific concentrations .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction of this compound with bacterial enzymes. These studies suggest that the compound fits well into the active sites of target enzymes, potentially inhibiting their function .
Comparative Biological Activity Table
| Compound Name | Bacterial Strains Tested | MIC (µg/mL) | Antifungal Activity |
|---|---|---|---|
| This compound | S. aureus, E. faecalis | 625 - 1250 | Yes (C. albicans) |
| Similar Dioxolane Derivative | P. aeruginosa | <625 | Yes (C. albicans) |
| Other Dioxolane Compounds | E. coli, K. pneumoniae | No activity detected | No |
Q & A
Q. What are the common synthetic routes for Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate, and how does reaction optimization impact yield?
Answer: The synthesis typically involves introducing the 1,3-dioxolane group to a fluorobenzoate precursor. One approach is the acid-catalyzed acetalization of a carbonyl-containing intermediate (e.g., 4-fluoro-3-formylbenzoate) with ethylene glycol. For example, analogous compounds like Methyl 3-(1,3-dioxolan-2-yl)benzoate (CAS 124038-36-4) are synthesized via such methods . Key variables include:
- Catalyst choice : p-TsOH or BF₃·Et₂O.
- Solvent : Toluene or DMF.
- Temperature : 80–110°C for 6–24 hours.
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| p-TsOH | Toluene | 85 | |
| BF₃·Et₂O | DMF | 78 |
Impurities often arise from incomplete acetalization or hydrolysis; purification via column chromatography (hexane/EtOAc) or recrystallization is critical .
Q. How can researchers characterize the purity and structure of this compound?
Answer: Use a multi-technique approach:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 5.8–6.1 ppm (dioxolane protons) and δ 7.2–8.1 ppm (aromatic protons). Fluorine coupling (³J₃-F) splits signals in the aromatic region .
- ¹³C NMR : A carbonyl signal at ~168 ppm and dioxolane carbons at ~100–110 ppm .
Advanced Research Questions
Q. How does the 1,3-dioxolane ring influence the compound’s reactivity in nucleophilic substitution or hydrolysis reactions?
Answer: The dioxolane ring acts as a protecting group for carbonyl moieties, enhancing stability under basic conditions but remaining labile in acidic environments. For example:
- Acidic Hydrolysis : Cleavage at pH < 3 generates 4-fluoro-3-carboxybenzaldehyde, confirmed by TLC and LC-MS .
- Nucleophilic Attack : Limited reactivity due to steric hindrance from the dioxolane, as observed in analogous esters . Stability studies (pH 1–12, 25–60°C) show degradation kinetics follow first-order models (k = 0.12 h⁻¹ at pH 1, 25°C) .
Q. What role does the fluorine substituent play in modulating electronic properties and intermolecular interactions?
Answer: The fluorine atom:
- Electron-Withdrawing Effect : Reduces electron density on the aromatic ring, lowering reactivity in electrophilic substitution (e.g., nitration requires harsher HNO₃/H₂SO₄ conditions) .
- Intermolecular Interactions : Forms weak C–F⋯H–O hydrogen bonds in crystal structures, as seen in fluorinated benzoates .
- Spectroscopic Impact : ¹⁹F NMR shows a singlet at ~-110 ppm (vs. CFCl₃), with shifts sensitive to solvent polarity .
Q. How can researchers address contradictory data on the compound’s stability during long-term storage?
Answer: Contradictions arise from storage conditions:
- Dry vs. Humid Environments : Moisture accelerates hydrolysis of the dioxolane ring. Stability improves under anhydrous Ar/N₂ (degradation <5% over 6 months at 4°C) .
- Light Exposure : UV/Vis studies show photodegradation via radical pathways; amber vials reduce decomposition by 40% .
- Analytical Consistency : Use standardized HPLC protocols to minimize variability in purity assessments .
Q. What are the applications of this compound in designing prodrugs or bioactive molecules?
Answer: The dioxolane group serves as a hydrolyzable prodrug linker. For example:
- Anticancer Agents : Analogous compounds release active aldehydes in tumor microenvironments (pH < 6.5) .
- Antimicrobials : Fluorine enhances membrane permeability, as demonstrated in SAR studies of fluorinated benzoates .
- Enzyme Substrates : Used in fluorogenic assays where dioxolane cleavage generates fluorescent products .
Data Contradiction Analysis
- Synthetic Yields : Discrepancies in yields (78–85%) stem from solvent purity and catalyst activity. Reproducibility requires strict control of ethylene glycol stoichiometry and drying .
- Stability Reports : Variability arises from storage temperature and container materials (glass vs. plastic). Standardize protocols using USP guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
